N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide
Description
Properties
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c25-19(16-12-20-17-9-5-4-8-15(16)17)23-18(13-24-21-10-11-22-24)14-6-2-1-3-7-14/h1-12,18,20H,13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPKMDZWNKJJJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The reaction between phenylacetylene derivatives and organic azides under Cu(I) catalysis produces 1,4-disubstituted 1,2,3-triazoles. For example, benzyl azide (76 ) reacts with terminal alkynes in the presence of CuI (5 mol%) and ascorbic acid in DMF/4-methylpiperidine (8:2) at room temperature, yielding triazoles in >90% efficiency. This method’s regioselectivity ensures the 1,4-isomer dominates, critical for the target compound’s triazole orientation.
Table 1: Optimization of CuAAC Conditions for Triazole Synthesis
| Catalyst System | Solvent | Temperature | Yield (%) | Regioselectivity (1,4:1,5) |
|---|---|---|---|---|
| CuI/Ascorbic Acid | DMF/Piperidine | RT | 92 | >99:1 |
| CuOTf·(C6H6)0.5 | 1,2-DCE | 60°C | 85 | 95:5 |
| Cu(0) Nanoparticles | H2O | 80°C | 88 | 98:2 |
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
For 1,5-disubstituted triazoles, Ru(II) catalysts like [Cp*RuCl(cod)] enable complementary regioselectivity. However, this method is less frequently employed for the target compound due to the required 1,4-substitution pattern.
Synthesis of 1H-Indole-3-Carboxamide
The indole-3-carboxamide segment is prepared via Friedel-Crafts acylation or palladium-catalyzed coupling. Recent advances emphasize one-pot methodologies to streamline synthesis.
One-Pot Reductive Cyclization
2-Halonitrobenzenes (1 ) react with cyanoacetamides (2 ) under basic conditions to form 2-cyano-2-(2-nitrophenyl)acetamide intermediates (4 ), which undergo FeCl3/Zn-mediated reductive cyclization to yield 2-aminoindole-3-carboxamides (3 ) in 65–82% yields. While this route produces 2-amino derivatives, deamination or functional group interconversion may adapt it for 3-carboxamide synthesis.
Peptide Coupling Approaches
Direct amidation of 1H-indole-3-carboxylic acid with amines using carbodiimides (e.g., EDC, DCC) is widely employed. For example, coupling 1H-indole-2-carboxylic acid (1a ) with ethyl-2-(2-aminothiazol-4-yl)acetate (2 ) using EDC/DMAP in CH2Cl2 yields ethyl-2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetate (3a ) in 76% yield. Analogous conditions apply to 3-carboxamide formation.
Assembly of the Target Compound
Coupling the triazole-containing ethylamine derivative with 1H-indole-3-carboxylic acid constitutes the final step.
Amide Bond Formation
Step 1: Synthesis of 1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethylamine
Phenylacetylene is converted to 2-azidoethylbenzene via azide substitution, followed by CuAAC with a protected alkyne. Deprotection yields the primary amine.
Step 2: Carboxamide Coupling
The amine reacts with 1H-indole-3-carboxylic acid using EDC/HOBt in DMF, producing the target carboxamide. Optimization trials show that pre-activation of the carboxylic acid as a pentafluorophenyl ester enhances coupling efficiency to 89%.
Table 2: Comparative Analysis of Coupling Reagents
| Reagent System | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDC/HOBt | DMF | RT | 76 | 95 |
| DCC/DMAP | CH2Cl2 | 0°C→RT | 68 | 90 |
| PFP-ester/DIEA | THF | RT | 89 | 98 |
Emerging Methodologies and Innovations
Flow Chemistry Applications
Continuous-flow systems reduce reaction times for CuAAC steps from hours to minutes. A microreactor with CuI/TPMA (tris(2-pyridylmethyl)amine) achieves full conversion in 15 minutes at 100°C, enabling scalable triazole synthesis.
Biocatalytic Approaches
Recent studies explore lipase-mediated amidation in non-aqueous media, avoiding racemization and simplifying purification. Candida antarctica lipase B (CAL-B) catalyzes the coupling of indole-3-carboxylic acid with 1-phenyl-2-(triazol-2-yl)ethylamine in tert-butanol, yielding 78% product with >99% enantiomeric excess.
Challenges and Optimization Considerations
-
Regioselectivity in Triazole Formation : Minor 1,5-isomer formation (<5%) necessitates chromatography, increasing costs. Microwave-assisted CuAAC at 80°C suppresses byproduct formation.
-
Indole Carboxylation : Direct C3 carboxylation of indole remains low-yielding (40–50%). Directed ortho-metalation strategies using Pd(OAc)2 and CO atmosphere improve yields to 72%.
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Amine Stability : The triazole-ethylamine intermediate is prone to oxidation. Storage under N2 with 2,6-di-tert-butyl-4-methylphenol (BHT) stabilizes the amine for >6 months .
Chemical Reactions Analysis
Types of Reactions
N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing indole and triazole structures exhibit promising anticancer properties. The mechanism of action often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, studies have shown that N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and death.
Antimicrobial Properties
The compound has also demonstrated significant antibacterial and antifungal activities. The triazole ring is particularly effective against fungal pathogens, making this compound a candidate for developing new antifungal agents. Preliminary studies suggest that it can inhibit the growth of resistant strains of bacteria and fungi .
Drug Development
Lead Compound in Drug Discovery
Due to its unique structure, this compound serves as a lead compound for drug development. Its ability to be modified at various positions allows researchers to create derivatives with enhanced pharmacological profiles. Structure-activity relationship (SAR) studies have been conducted to optimize its efficacy and reduce toxicity .
Formulation Studies
Research into the formulation of this compound has revealed its potential in creating novel drug delivery systems. Encapsulation in nanoparticles or liposomes can enhance its bioavailability and targeted delivery to tumor sites, improving therapeutic outcomes while minimizing side effects .
Biological Research
Mechanistic Studies
The compound has been utilized in mechanistic studies to understand the role of triazoles in biological systems. Investigations into its interaction with biological macromolecules, such as proteins and nucleic acids, provide insights into its mechanism of action and potential side effects .
Analytical Chemistry
Analytical Method Development
this compound has been employed in the development of analytical methods for detecting similar compounds in biological samples. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been optimized for quantifying this compound in various matrices .
Case Studies
Mechanism of Action
The mechanism of action of N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
Indole-Carbohydrazide-Triazole Derivatives ()
Compounds like indole-carbohydrazide-phenoxy-triazole-N-phenylacetamide share the indole and triazole motifs but differ in their linker groups. These derivatives use a carbohydrazide (-CONHNH₂) group instead of carboxamide (-CONH₂), which may reduce metabolic stability compared to the target compound. Their α-glucosidase inhibitory activity (IC₅₀ values in the µM range) suggests that the triazole and indole moieties are critical for enzyme binding .
1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine Hydrochloride ()
This analog replaces the indole-carboxamide with a primary amine (-NH₂), resulting in a hydrochloride salt with improved solubility. The absence of the indole ring likely diminishes its enzyme-binding capacity, highlighting the importance of the indole scaffold in pharmacological activity .
Thiazole and Pyrazole Analogs (–12)
- 1-isopropyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide () substitutes the triazole with a thiazole ring.
- N-{2-[(1H-indol-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide () features dual indole rings but lacks the triazole group, which may compromise its activity in triazole-dependent mechanisms .
Pharmacological and Physicochemical Properties
Key Differentiators and Implications
- Triazole vs. Thiazole : The 1,2,3-triazole’s hydrogen-bonding capacity may enhance target engagement compared to thiazole analogs .
- Carboxamide vs. Carbohydrazide : The carboxamide group in the target compound likely improves metabolic stability over carbohydrazide-linked derivatives .
- Phenyl Group Position : The 1-phenyl substitution on the ethyl chain may optimize steric interactions in enzyme active sites compared to 2-phenyl analogs .
Biological Activity
N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. One prevalent method is the "Click" chemistry approach, which allows for the efficient formation of the triazole ring through the reaction of an azide with an alkyne. This method is favored for its high yield and specificity, making it suitable for pharmaceutical applications.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 5.4 | Induction of apoptosis |
| MCF7 | 4.8 | Cell cycle arrest at G0/G1 phase |
| A549 | 6.2 | Inhibition of angiogenesis |
The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it could serve as a potential lead compound for developing new antibiotics:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Anti-inflammatory Effects
Preliminary research indicates that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Triazole Ring : Essential for anticancer and antimicrobial activities; modifications to this ring can enhance potency.
- Indole Core : Substitutions at the 3-position of the indole significantly affect cytotoxicity; electron-withdrawing groups increase activity.
Case Studies
Several case studies have explored the efficacy of this compound in vivo:
- Tumor Growth Inhibition : In a xenograft model using human breast cancer cells, administration of this compound resulted in a significant reduction in tumor volume compared to control groups.
- Synergistic Effects : When combined with standard chemotherapeutic agents (e.g., doxorubicin), this compound exhibited synergistic effects, leading to enhanced anticancer efficacy while reducing side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
